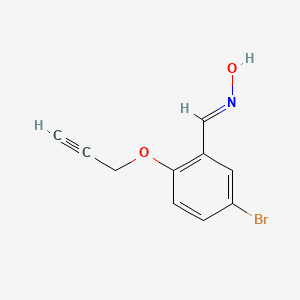

![molecular formula C17H17N5O B5594471 5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)

5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-Dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolopyrimidines, characterized by their unique structure and potential applications in various fields including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of triazolopyrimidines generally involves condensation reactions. For instance, a related compound was synthesized using a condensation reaction of 3-amino-1,2,4-triazole with other reagents under specific conditions (Lahmidi et al., 2019). Another method involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes (Ablajan et al., 2012).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be complex. X-ray diffraction (XRD) and various spectroscopic techniques like 1H NMR, 13C NMR, and IR are used for characterization (Lahmidi et al., 2019). These compounds often exhibit significant steric strain and can adopt non-planar conformations, as suggested by their crystal structures.

Chemical Reactions and Properties

Triazolopyrimidines can undergo various chemical reactions, including ring rearrangement and cyclocondensation. These reactions are influenced by factors like steric and electronic effects (Desenko et al., 1991). The presence of halogen functionalities can make these compounds useful as synthetic intermediates (Tang et al., 2014).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility and melting point, are influenced by their molecular structure. The X-ray diffraction studies provide insights into the crystalline structure, which in turn affects their physical properties (Shishkin et al., 1993).

Chemical Properties Analysis

Triazolopyrimidines exhibit a range of chemical properties depending on their specific substituents and structure. They can show different reactivity patterns and have been explored for various chemical transformations, including as intermediates in the synthesis of more complex molecules (Salgado et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound 5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their structural diversity and complexity. Research efforts have led to the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines, highlighting the versatility of these compounds in generating new chemical entities. For instance, Orlov et al. (1988) demonstrated the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives through condensation reactions, emphasizing the structural elucidation by x-ray diffraction analysis (Orlov, Desenko, Potekhin, & Struchkov, 1988). Similarly, synthetic methodologies have been developed to obtain diverse derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, showcasing the chemical flexibility and potential for structural innovation within this compound class (Pyatakov et al., 2015).

Pharmacological Activities

The pharmacological landscape of [1,2,4]triazolo[1,5-a]pyrimidines is broad, encompassing activities such as anticancer, antimicrobial, anti-tubercular, and adenosine antagonism. Merugu et al. (2022) provide a comprehensive overview of the synthetic strategies and medicinal applications of [1,2,4]triazolo[1,5-a]pyrimidine analogs, underscoring their significance in the development of new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022). These compounds have been found to possess a range of biological activities, making them valuable in drug discovery and development processes.

Supramolecular Chemistry

The structural attributes of [1,2,4]triazolo[1,5-a]pyrimidines also extend to their utility in supramolecular chemistry. Fonari et al. (2004) explored the formation of novel supramolecular assemblies using pyrimidine derivatives, highlighting the role of hydrogen bonding in creating complex structures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This research underscores the potential of [1,2,4]triazolo[1,5-a]pyrimidines in constructing intricate molecular architectures, which could have implications in materials science and nanotechnology.

Eigenschaften

IUPAC Name |

1,3-dihydroisoindol-2-yl-(7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-11(2)15-7-14(20-17-18-10-19-22(15)17)16(23)21-8-12-5-3-4-6-13(12)9-21/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUZJCOAILDNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC2=NC=NN12)C(=O)N3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

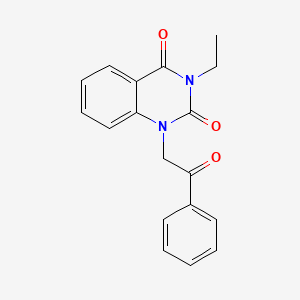

![1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)

![N-cyclopentyl-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5594400.png)

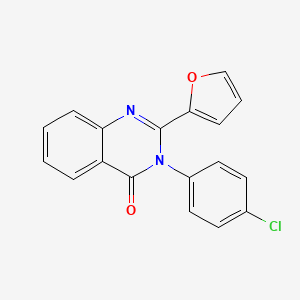

![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)

![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)

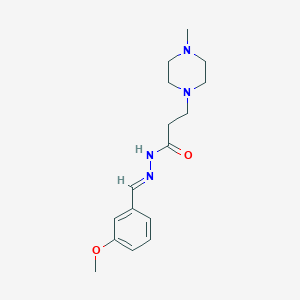

![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)

![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)